

Molecular Structure and Stereochemistry of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Cat. No.: B11725858

[Get Quote](#)

Technical Monograph | Version 1.0

Executive Summary

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1), also known as (R)-p-Chloroatrolactic acid, is a distinctive chiral

-hydroxy acid. Structurally, it consists of a propionic acid backbone substituted at the -position (C2) with a hydroxyl group and a para-chlorophenyl moiety.

This molecule serves as a pivotal chiral synthon in medicinal chemistry.^[1] Historically significant as the key intermediate for the anxiolytic drug Phenaglycodol, its structural motif—an aryl-substituted quaternary carbon bearing a hydroxyl group—is a "privileged scaffold" in modern drug discovery, particularly for allosteric modulators of metabolic enzymes (e.g., Pyruvate Dehydrogenase Kinase) and PPAR agonists. Its rigid stereochemistry allows for precise probing of hydrophobic pockets in target proteins.

Molecular Architecture & Stereochemistry

Structural Identity

- IUPAC Name: (2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid[2]
- Common Name: (R)-p-Chloroatrolactic acid
- Molecular Formula:
- Molecular Weight: 200.62 g/mol
- Chiral Center: C2 (Quaternary Carbon)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The quaternary C2 carbon is bonded to four distinct groups. The priority assignment is critical for establishing the spatial arrangement required for receptor binding.

Priority Ranking:

- -OH Group: Oxygen (Atomic Number 8) has the highest priority.
- -COOH Group: The carboxyl carbon is bonded to (O, O, O) [phantom atoms included].
- -Ar-Cl Group: The aromatic C1 is bonded to (C, C, C) within the ring. Oxygen (from COOH) outranks Carbon (from Aryl).
- -CH

Group: Carbon bonded to (H, H, H). Lowest priority.

Configuration Determination: Viewing the molecule with the lowest priority group (-CH

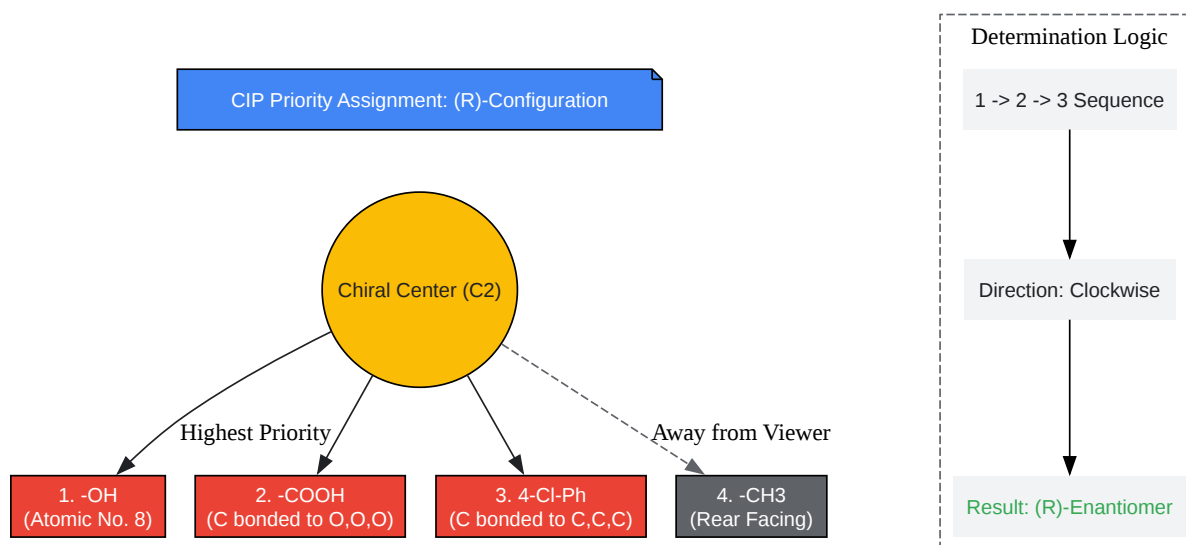
) pointing away from the observer (into the page), the sequence 1 (-OH)

2 (-COOH)

3 (-Ar) traces a Clockwise path. Therefore, the configuration is (R).

Stereochemical Visualization

The following diagram illustrates the logical flow of the CIP assignment and the spatial orientation.



[Click to download full resolution via product page](#)

Figure 1: Cahn-Ingold-Prelog priority assignment for the (R)-enantiomer. The clockwise progression of priorities 1-3 confirms the R-configuration.

Synthetic Pathways & Resolution Strategies

The synthesis of the enantiopure (R)-acid is non-trivial due to the quaternary center. Two primary strategies are employed: the classical Strecker Synthesis followed by Resolution, and the modern Biocatalytic Asymmetric Hydrolysis.

Route A: Classical Strecker & Chemical Resolution

This pathway was historically used for Phenaglycodol production. It yields a racemate which must be resolved.

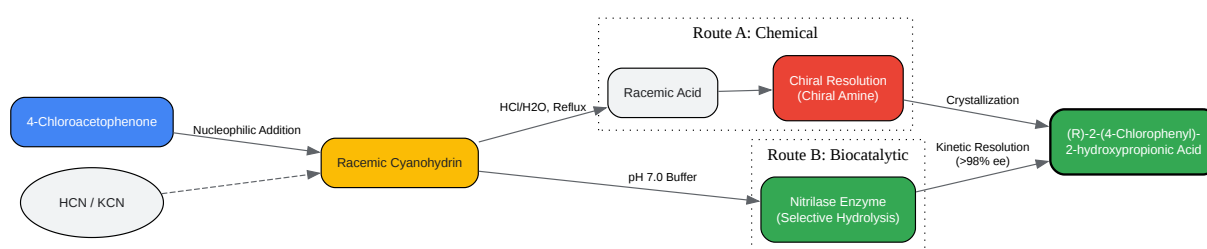
- **Cyanohydrin Formation:** Reaction of 4-chloroacetophenone with KCN/H⁺ yields the racemic cyanohydrin.
- **Hydrolysis:** Acidic hydrolysis converts the nitrile to the racemic -hydroxy acid.
- **Chiral Resolution:** The racemate is resolved using a chiral base (e.g., (+)-
-methylbenzylamine or quinine). The diastereomeric salt of the (R)-acid crystallizes out.

Route B: Biocatalytic Asymmetric Hydrolysis (Green Chemistry)

Modern protocols utilize nitrilases or lipases to achieve high Enantiomeric Excess (ee).

- **Enzymatic Desymmetrization:** A nitrilase enzyme (e.g., from *Alcaligenes faecalis*) selectively hydrolyzes the (R)-enantiomer of the nitrile precursor directly to the (R)-acid, leaving the (S)-nitrile unreacted.
- **Advantages:** Eliminates heavy metal waste, operates at ambient temperature, and achieves >98% ee.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Comparison of Chemical vs. Biocatalytic synthetic routes. Route B is preferred for high-purity applications.

Analytical Characterization

To ensure the integrity of the (R)-enantiomer for pharmaceutical use, rigorous characterization is required.

Quantitative Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	118°C – 121°C	Capillary Method
Optical Rotation	(c=1, EtOH)	Polarimetry
Enantiomeric Excess		Chiral HPLC
Purity (Chemical)		HPLC (C18)

Chiral HPLC Protocol (Self-Validating)

To differentiate the (R) and (S) enantiomers:

- Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).
- Validation: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns due to stronger interaction with the stationary phase's chiral clefts. Note: Elution order must be confirmed with a racemic standard.

Pharmaceutical Applications

Precursor to Phenaglycodol

The most established industrial application is the synthesis of Phenaglycodol, a diol-based anxiolytic.

- Mechanism: The (R)-acid is esterified and subjected to a Grignard reaction (MeMgI) to form the diol.[1]
- Relevance: While Phenaglycodol is an older drug, the pathway demonstrates the utility of the acid in generating chiral tertiary alcohols.

Privileged Scaffold for Metabolic Modulators

In modern drug discovery, the 2-aryl-2-hydroxypropionic acid moiety mimics the transition states of enzymatic reactions or binds to allosteric sites.

- PPAR Agonists: The structure resembles the "fibric acid" head group (e.g., Clofibrate), allowing it to bind Peroxisome Proliferator-Activated Receptors (PPARs) which regulate lipid metabolism.
- Kinase Inhibitors: This scaffold is investigated in inhibitors of Pyruvate Dehydrogenase Kinase (PDK). The carboxylate interacts with Arg residues in the allosteric pocket, while the p-chlorophenyl group occupies a hydrophobic cleft.

Chiral Resolution Agent

Due to its strong UV chromophore and rigid chiral center, the acid is occasionally used as a resolving agent for chiral amines. It forms diastereomeric salts with amines, allowing for the separation of racemic amine mixtures via fractional crystallization.

References

- Mills, J. (1957).[3] 2-Chlorophenyl-3-methyl-2,3-butanediols. U.S. Patent 2,812,363.[3] Eli Lilly and Company.[3]
- BenchChem. (2025).[1] Phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols.

- Sigma-Aldrich. (2024). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Data Sheet.
- Wang, Y., et al. (2011). Enantioselective hydrolysis of 2-aryl-2-hydroxypropanenitrile by a newly isolated nitrilase. Journal of Molecular Catalysis B: Enzymatic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molcore.com [molcore.com]
- 3. US2812363A - 2-chlorophenyl-3-methyl-2, 3-butanediols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular Structure and Stereochemistry of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11725858/docs#molecular-structure-and-stereochemistry-of-r-2-4-chlorophenyl-2-hydroxypropionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)